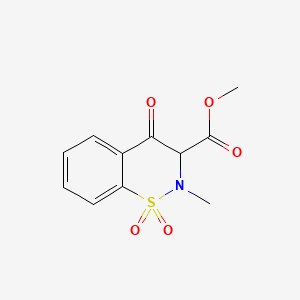

Methyl 3,4-dihydro-2-methyl-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

Cat. No. B3050856

Key on ui cas rn:

29209-30-1

M. Wt: 269.28 g/mol

InChI Key: GIQCXAYKJYPPFK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04536573

Procedure details

To a five liter flask equipped with thermometer, packed distillation column, condenser, and stirrer, under a nitrogen atmosphere is added 3300 ml mixed xylenes, 80 g (0.297 mole) methyl 3,4-dihydro-2-methyl-4-oxo-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide, 32 g (0.340 mole) 2-aminopyridine and 8 g of activated carbon (Darco G-60* or Darco KBB*). The mixture is heated at reflux (ca. 140° C.) for 28 hours while slowly distilling off methanol and xylene at a rate of about 25 ml per hour for the first 8 hours, then at a rate of 5-10 ml per hour for the remaining reflux period, while adding fresh xylene to maintain a reaction volume of about 3500 ml. After 28 hours, the reaction mixture is cooled slightly (~100° C.) and filtered to remove carbon. The carbon cake was washed with warm xylene (100 ml), the filtrate and washings cooled slowly under a nitrogen atmosphere with rapid stirring to 25°-50° C. Stirring was continued for one hour to allow for complete crystallization. The crystals were collected by filtration, the mother liquor concentrated to about 1500 ml, cooled under nitrogen to 0°-5° C., filtered, the cake washed with 100 ml cold xylene and the crystals dried under vacuum below 60° C. for several hours. The yield is 76.7-84.6 g (78-86% of theory). Average throughput 24.4 g/liter of solvent.

[Compound]

Name

xylenes

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Quantity

80 g

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][N:2]1[CH:7]([C:8]([O:10]C)=O)[C:6](=[O:12])[C:5]2[CH:13]=[CH:14][CH:15]=[CH:16][C:4]=2[S:3]1(=[O:18])=[O:17].[NH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][N:21]=1>>[CH3:1][N:2]1[S:3](=[O:18])(=[O:17])[C:4]2[CH:16]=[CH:15][CH:14]=[CH:13][C:5]=2[C:6]([OH:12])=[C:7]1[C:8]([NH:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][N:21]=1)=[O:10]

|

Inputs

Step One

[Compound]

|

Name

|

xylenes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

80 g

|

|

Type

|

reactant

|

|

Smiles

|

CN1S(C2=C(C(C1C(=O)OC)=O)C=CC=C2)(=O)=O

|

|

Name

|

|

|

Quantity

|

32 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=NC=CC=C1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

140 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with rapid stirring to 25°-50° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a five liter flask equipped with thermometer,

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distillation column, condenser, and stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

under a nitrogen atmosphere is added 3300 ml

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture is heated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

while slowly distilling off methanol and xylene at a rate of about 25 ml per hour for the first 8 hours

|

|

Duration

|

8 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at a rate of 5-10 ml per hour for the remaining reflux period

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

while adding fresh xylene

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain a reaction volume of about 3500 ml

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture is cooled slightly (~100° C.)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove carbon

|

WASH

|

Type

|

WASH

|

|

Details

|

The carbon cake was washed with warm xylene (100 ml)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the filtrate and washings cooled slowly under a nitrogen atmosphere

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stirring

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was continued for one hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to allow for complete crystallization

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The crystals were collected by filtration

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the mother liquor concentrated to about 1500 ml

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled under nitrogen to 0°-5° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the cake washed with 100 ml cold xylene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the crystals dried under vacuum below 60° C. for several hours

|

Outcomes

Product

Details

Reaction Time |

28 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

CN1C(=C(C=2C=CC=CC2S1(=O)=O)O)C(=O)NC=3C=CC=CN3

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |